molecular formula C17H14N4O2S2 B12144501 N-(3-methoxyphenyl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide

N-(3-methoxyphenyl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide

Cat. No.: B12144501
M. Wt: 370.5 g/mol
InChI Key: NVSCOEQQUOKHRN-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide: is a complex organic compound that features a unique structure combining a methoxyphenyl group, a thia-triazatricyclo ring system, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide typically involves multiple steps:

    Formation of the thia-triazatricyclo ring system: This can be achieved through a series of cyclization reactions starting from appropriate precursors.

    Attachment of the methoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.

    Introduction of the acetamide moiety: This can be done through acylation reactions using acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thia-triazatricyclo ring system.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The methoxyphenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like sodium methoxide, potassium tert-butoxide, and various halogenating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(3-methoxyphenyl)-2-{7-thia-2,4,5-triazatricyclo[640

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential pharmacological effects.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound involves interactions with various molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound could influence signaling pathways, metabolic processes, or gene expression, depending on its specific interactions within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide
  • N-(3-methoxyphenyl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}propionamide

Uniqueness

The uniqueness of N-(3-methoxyphenyl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H14N4O2S2

Molecular Weight

370.5 g/mol

IUPAC Name

N-(3-methoxyphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide

InChI

InChI=1S/C17H14N4O2S2/c1-23-12-6-4-5-11(9-12)18-15(22)10-24-16-19-20-17-21(16)13-7-2-3-8-14(13)25-17/h2-9H,10H2,1H3,(H,18,22)

InChI Key

NVSCOEQQUOKHRN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4S3

Origin of Product

United States

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